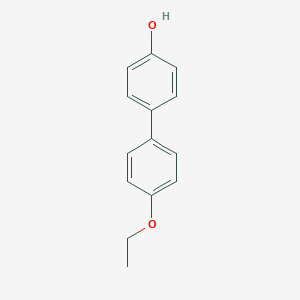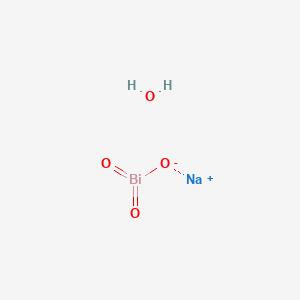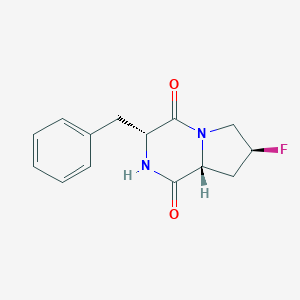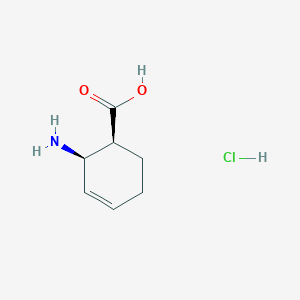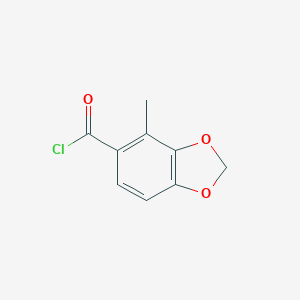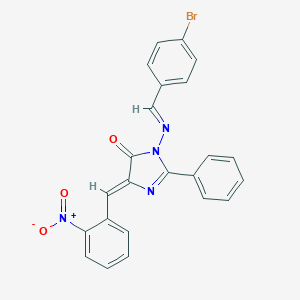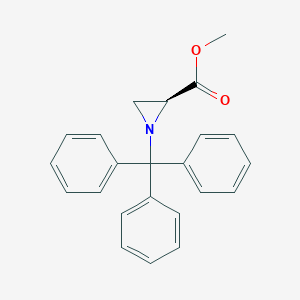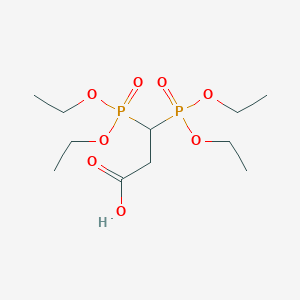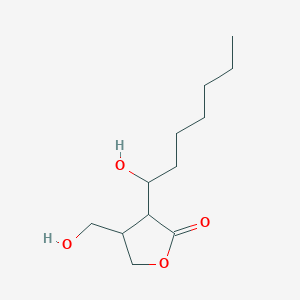
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one, also known as HHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to activate the Nrf2 pathway, which plays a key role in the regulation of antioxidant and detoxification responses in cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. In addition, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve mitochondrial function and enhance energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one. One area of interest is the development of novel 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the investigation of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one and its effects on various signaling pathways in cells.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve plant growth and yield by increasing photosynthesis and enhancing nutrient uptake. In materials science, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
125761-52-6 |
|---|---|
Nombre del producto |
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
3-(1-hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9-11,13-14H,2-8H2,1H3 |
Clave InChI |
JWZVDINGVWOBKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
SMILES canónico |
CCCCCCC(C1C(COC1=O)CO)O |
Sinónimos |
virginiamycin butanolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
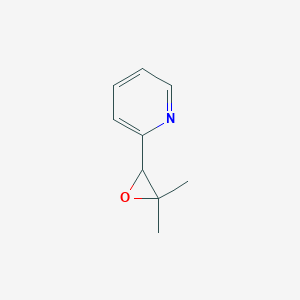
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
